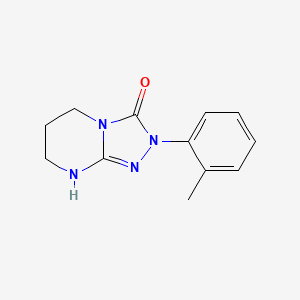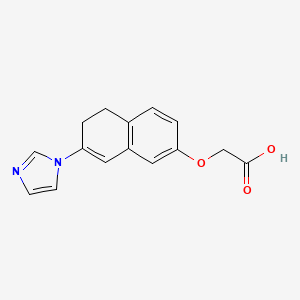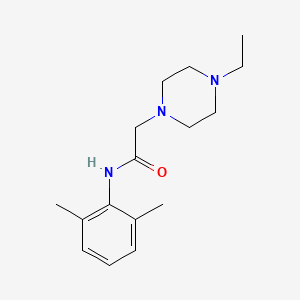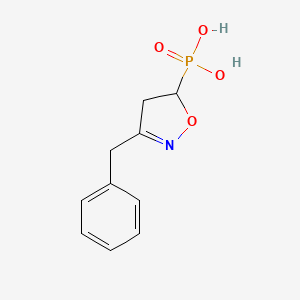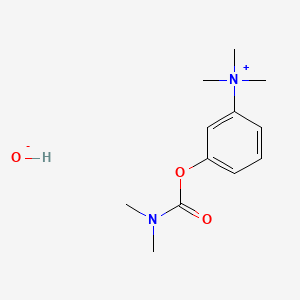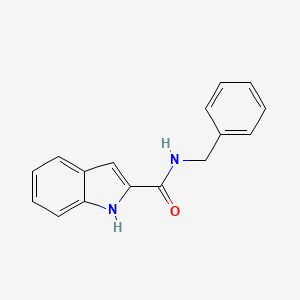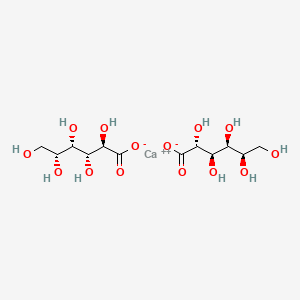
N-(2-Hydroxyethyl)-3-oxo-2-tetradecyl-octadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its molecular formula C34H67NO3 and a molecular weight of 537.9007 . It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers.
Preparation Methods
The synthesis of N-(2-hydroxyethyl)-3-oxo-2-tetradecyl-octadecanamide typically involves the reaction of a long-chain fatty acid with an amine. The reaction conditions often include the use of a catalyst to facilitate the formation of the amide bond. Industrial production methods may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(2-hydroxyethyl)-3-oxo-2-tetradecyl-octadecanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
N-(2-hydroxyethyl)-3-oxo-2-tetradecyl-octadecanamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in studies of lipid metabolism and as a model compound for studying the behavior of long-chain amides in biological systems.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-3-oxo-2-tetradecyl-octadecanamide involves its interaction with specific molecular targets and pathways. It may act by modulating the activity of enzymes involved in lipid metabolism or by interacting with cell membrane components to alter cell signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N-(2-hydroxyethyl)-3-oxo-2-tetradecyl-octadecanamide can be compared with other long-chain amides, such as N-(2-hydroxyethyl)-3-oxo-2-dodecyl-octadecanamide and N-(2-hydroxyethyl)-3-oxo-2-hexadecyl-octadecanamide. These compounds share similar chemical structures but differ in the length of their alkyl chains. The unique properties of this compound, such as its specific interactions with biological molecules, make it distinct from its analogs.
Properties
CAS No. |
208044-65-9 |
|---|---|
Molecular Formula |
C34H67NO3 |
Molecular Weight |
537.9 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-3-oxo-2-tetradecyloctadecanamide |
InChI |
InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(34(38)35-30-31-36)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32,36H,3-31H2,1-2H3,(H,35,38) |
InChI Key |
OABIAYBOCJFLCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(CCCCCCCCCCCCCC)C(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




